2-[(3-ethoxypropyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-[(3-ethoxypropyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized and studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(3-ethoxypropyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of various diseases. By inhibiting COX-2, the quinazolinone derivative can reduce inflammation and prevent the development of certain diseases.
Biochemical and Physiological Effects:
The quinazolinone derivative has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-ethoxypropyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments include its anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as its potential use in the treatment of neurological disorders. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions for the study of 2-[(3-ethoxypropyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential for drug development.
Scientific Research Applications
The quinazolinone derivative has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-(3-ethoxypropylamino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-22-7-4-6-18-17-19-11-13-14(20-17)9-12(10-15(13)21)16-5-3-8-23-16/h3,5,8,11-12H,2,4,6-7,9-10H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHBTNZCONVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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